molecular formula C13H18N2O2 B5623528 N'-(2,2-dimethylpropanoyl)-2-methylbenzohydrazide

N'-(2,2-dimethylpropanoyl)-2-methylbenzohydrazide

Cat. No.: B5623528
M. Wt: 234.29 g/mol
InChI Key: BWCDYUHFHOSSKH-UHFFFAOYSA-N
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Description

N’-(2,2-dimethylpropanoyl)-2-methylbenzohydrazide is an organic compound that belongs to the class of hydrazides It is characterized by the presence of a hydrazide functional group attached to a benzene ring substituted with a methyl group and a 2,2-dimethylpropanoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N’-(2,2-dimethylpropanoyl)-2-methylbenzohydrazide typically involves the reaction of 2-methylbenzoic acid hydrazide with 2,2-dimethylpropanoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

2-methylbenzoic acid hydrazide+2,2-dimethylpropanoyl chlorideN’-(2,2-dimethylpropanoyl)-2-methylbenzohydrazide+HCl\text{2-methylbenzoic acid hydrazide} + \text{2,2-dimethylpropanoyl chloride} \rightarrow \text{N'-(2,2-dimethylpropanoyl)-2-methylbenzohydrazide} + \text{HCl} 2-methylbenzoic acid hydrazide+2,2-dimethylpropanoyl chloride→N’-(2,2-dimethylpropanoyl)-2-methylbenzohydrazide+HCl

Industrial Production Methods: Industrial production of N’-(2,2-dimethylpropanoyl)-2-methylbenzohydrazide may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of automated reactors, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: N’-(2,2-dimethylpropanoyl)-2-methylbenzohydrazide can undergo various chemical reactions, including:

    Oxidation: The hydrazide group can be oxidized to form corresponding azides or other oxidized derivatives.

    Reduction: The compound can be reduced to form hydrazines or other reduced forms.

    Substitution: The hydrazide group can participate in nucleophilic substitution reactions, where the hydrazide is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in substitution reactions.

Major Products:

    Oxidation: Formation of azides or nitroso compounds.

    Reduction: Formation of hydrazines or amines.

    Substitution: Formation of substituted benzohydrazides.

Scientific Research Applications

N’-(2,2-dimethylpropanoyl)-2-methylbenzohydrazide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N’-(2,2-dimethylpropanoyl)-2-methylbenzohydrazide involves its interaction with specific molecular targets. The hydrazide group can form hydrogen bonds or covalent bonds with proteins or enzymes, leading to inhibition or modulation of their activity. This interaction can affect various biological pathways, resulting in the observed biological effects.

Comparison with Similar Compounds

  • N’-(2,2-dimethylpropanoyl)-2-methoxybenzohydrazide
  • N’-(2,2-dimethylpropanoyl)isonicotinohydrazide
  • 3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate

Comparison: N’-(2,2-dimethylpropanoyl)-2-methylbenzohydrazide is unique due to its specific substitution pattern on the benzene ring and the presence of the 2,2-dimethylpropanoyl group. This structural uniqueness can result in different chemical reactivity and biological activity compared to similar compounds. For example, the presence of a methoxy group in N’-(2,2-dimethylpropanoyl)-2-methoxybenzohydrazide can influence its solubility and interaction with biological targets .

Properties

IUPAC Name

N'-(2,2-dimethylpropanoyl)-2-methylbenzohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2/c1-9-7-5-6-8-10(9)11(16)14-15-12(17)13(2,3)4/h5-8H,1-4H3,(H,14,16)(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWCDYUHFHOSSKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NNC(=O)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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